3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound characterized by its bromine and nitro groups attached to a pyridine ring, which is further substituted with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute the bromine atom, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Azides, halides.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in synthetic pathways.
Biology: The biological activity of this compound has been explored for its potential use in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further research in medicinal chemistry.
Medicine: Research into the medicinal applications of this compound is ongoing. It may be used as a precursor for the development of new pharmaceuticals, particularly those targeting infectious diseases or cancer.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The exact mechanism by which 3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in disease processes.
Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
3-Bromo-5-(4-nitrophenyl)pyridine: Similar structure but lacks the triazole ring.
5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-ylpyridine: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with the triazole ring. This combination of functional groups provides a high degree of reactivity and versatility, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-bromo-5-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O2/c14-10-5-9(6-15-7-10)13-16-12(17-18-13)8-1-3-11(4-2-8)19(20)21/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIMZASFSLNBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.